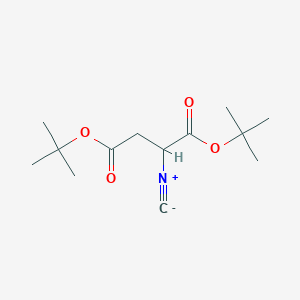

Di-tert-butyl 2-isocyanosuccinate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃):

- ¹³C NMR :

Infrared (IR) Spectroscopy

Properties

IUPAC Name |

ditert-butyl 2-isocyanobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)17-10(15)8-9(14-7)11(16)18-13(4,5)6/h9H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMQDAODIJHZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391225 | |

| Record name | Di-tert-butyl 2-isocyanosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027757-05-6 | |

| Record name | Di-tert-butyl 2-isocyanosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1027757-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves:

- Formation of the di-tert-butyl ester of 2-isocyanosuccinic acid.

- Introduction of the isocyanide (isocyanide) functional group, typically via conversion of an amino precursor.

Synthesis of tert-Butyl Isocyanate as a Key Intermediate

A relevant synthetic method for tert-butyl isocyanate, which is a precursor or analogous compound to the isocyanosuccinate, involves:

- Reacting p-toluenesulfonamide with phosgene at elevated temperatures (100-120 °C) in an inert solvent such as xylene, chlorobenzene, or o-dichlorobenzene.

- After reaction completion, inert gas (nitrogen) is introduced to purge gases.

- Dropwise addition of tert-butylamine at low temperature (0-20 °C), followed by heating and reflux for over 4 hours.

- Separation and purification yield tert-butyl isocyanate with improved stability and purity.

This method highlights the use of phosgene for introducing the isocyanate functionality and controlled reaction conditions to optimize yield and purity.

Reaction Conditions and Parameters

The key parameters influencing the preparation include:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Xylene, chlorobenzene, o-dichlorobenzene | Inert solvents for phosgene reaction |

| Temperature (phosgene step) | 100-120 °C | Ensures reaction of p-toluenesulfonamide |

| Temperature (amine addition) | 0-20 °C | Controls reactivity and side reactions |

| Reflux time | >4 hours | For complete reaction of tert-butylamine |

| Molar Ratios (phosgene: p-toluenesulfonamide) | 1.5-2.5 : 1 (preferably 2:1) | Optimizes conversion |

| Molar Ratios (tert-butylamine: p-toluenesulfonamide) | 1-1.5 : 1 | Controls stoichiometry |

These conditions are critical for the synthesis of tert-butyl isocyanate, a precursor relevant to the target compound.

Purification and Characterization

Purification typically involves separation of the reaction mixture components by distillation or chromatography to isolate the pure isocyanate or isocyanosuccinate ester. The final product is characterized by:

- Gas Chromatography (GC) purity ≥ 97.0%

- Melting point: 54-59 °C

- Storage at −20 °C to maintain stability

- Hazard classification includes irritant and respiratory hazards, requiring appropriate PPE (dust mask N95, gloves, eye protection).

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Phosgene reaction | p-Toluenesulfonamide + phosgene, 100-120 °C, inert solvent (xylene etc.) | Formation of reactive intermediate |

| 2. Gas purge | Nitrogen introduction | Removal of excess phosgene and byproducts |

| 3. Amine addition | Dropwise tert-butylamine, 0-20 °C, reflux >4 h | Formation of tert-butyl isocyanate |

| 4. Esterification | Succinic acid derivative + tert-butanol (acid catalyst) | Formation of di-tert-butyl ester |

| 5. Purification | Distillation/chromatography | Isolation of this compound |

| 6. Characterization | GC, melting point, storage at −20 °C | Confirm purity and stability |

Research Findings and Considerations

- The use of phosgene is effective but requires strict control due to toxicity.

- Inert solvents and nitrogen atmosphere improve safety and yield.

- Low-temperature addition of tert-butylamine prevents side reactions.

- The molar ratios and reaction times are optimized for maximum yield and purity.

- Storage conditions are critical to maintain compound integrity.

- No direct industrial-scale preparation details for this compound were found, but the synthesis of tert-butyl isocyanate and esterification methods provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 2-isocyanosuccinate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less documented.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Radical Initiation : DTBIS is utilized as a radical initiator in organic reactions. The compound can decompose to generate reactive radicals, facilitating various coupling reactions. This property is particularly useful in polymer chemistry and the synthesis of complex organic molecules.

Case Study : A study demonstrated the use of DTBIS in the synthesis of substituted pyrimidines through radical cyclization. The reaction showcased excellent regioselectivity and tolerance to various functional groups, highlighting DTBIS's utility as a building block in organic synthesis .

Medicinal Chemistry

Bioactive Compound Development : The incorporation of the tert-butyl group from DTBIS into drug molecules has been shown to enhance their pharmacological properties. This motif often improves lipophilicity and metabolic stability, making it a common choice in drug design.

Case Study : Research on the physicochemical properties of compounds containing tert-butyl isosteres indicated that such modifications could lead to improved bioavailability and reduced toxicity profiles . This finding underscores the importance of DTBIS in developing safer and more effective pharmaceuticals.

Material Science

Polymer Production : In material science, DTBIS serves as a precursor for producing polymers with tailored properties. Its ability to act as a crosslinking agent allows for the creation of thermosetting plastics that exhibit enhanced mechanical strength and thermal stability.

| Application Area | Properties Enhanced | Examples |

|---|---|---|

| Organic Synthesis | Regioselectivity, Functional Group Tolerance | Synthesis of pyrimidines |

| Medicinal Chemistry | Lipophilicity, Metabolic Stability | Drug development using tert-butyl motifs |

| Material Science | Mechanical Strength, Thermal Stability | Production of thermosetting plastics |

Environmental Applications

DTBIS has potential applications in environmental chemistry, particularly in the development of biodegradable materials. By modifying polymer structures with DTBIS, researchers aim to create materials that degrade more readily in natural environments.

Mechanism of Action

The mechanism of action of di-tert-butyl 2-isocyanosuccinate primarily involves its role as a protecting group in organic synthesis. The compound reacts with amines to form Boc-protected derivatives, which are stable under a variety of conditions. The protection mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eventually leads to the formation of the Boc-protected amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key distinctions lie in functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences:

Reactivity: The isocyano group in this compound enables nucleophilic additions or cycloadditions, unlike Di-tert-butyl dicarbonate, which is primarily used for amino group protection via carbamate formation . Compared to 6-methylcinnolin-4-ol (a nitrogen-containing heterocycle), this compound lacks aromaticity, reducing its utility in drug discovery but enhancing versatility in aliphatic syntheses.

Stability: The tert-butyl esters in this compound likely confer hydrolytic stability under acidic conditions, similar to Di-tert-butyl dicarbonate . However, the isocyano group may render it more sensitive to oxidation than deuterated alcohols like 2-Butynol-d2.

Synthetic Utility: While Di-tert-butyl dicarbonate is a standard reagent in peptide synthesis, this compound’s isocyano group facilitates multicomponent reactions (e.g., Passerini or Ugi reactions), enabling rapid access to complex scaffolds.

Research Findings and Limitations

- Synthesis: No direct synthesis data for this compound is available in the provided evidence. However, analogous succinate esters are typically prepared via esterification of succinic acid derivatives with tert-butyl alcohols.

Critical Analysis of Evidence

The provided sources lack detailed physicochemical or toxicological data for this compound. only confirms its CAS number, while focuses on a structurally distinct compound. Further peer-reviewed studies or manufacturer data sheets are needed to validate reactivity, stability, and applications.

Biological Activity

Di-tert-butyl 2-isocyanosuccinate is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (CAS Number: 1027757-05-6) is characterized by the following structural formula:

- Molecular Formula : C₁₃H₂₁N₁O₄

- Molecular Weight : 255.31 g/mol

- Melting Point : 54-59 °C

- Appearance : Solid form

The compound features two tert-butyl groups attached to a succinic acid backbone with an isocyanide functional group, which contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential effects on different biological systems. Key areas of investigation include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property may be beneficial in preventing cellular damage associated with various diseases.

- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The compound appears to trigger apoptosis through the activation of intrinsic pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent. -

Antioxidant Activity Assessment :

In vitro assays demonstrated that this compound effectively reduced lipid peroxidation in human fibroblast cells exposed to oxidative stress. The compound showed a dose-dependent increase in antioxidant enzyme activity, highlighting its protective role against oxidative damage. -

Cytotoxicity in Cancer Research :

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited a significant reduction in cell proliferation and induced apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.

Q & A

Q. What ecological toxicity assessments are needed for this compound?

- Methodological Answer: Despite limited ecotoxicology data, conduct OECD 301 biodegradability tests (28-day closed bottle) and Daphnia magna acute toxicity assays (EC₅₀). Use HPLC-MS to track environmental persistence in soil/water matrices. Collaborate with regulatory agencies to align with REACH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.